(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid
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Overview
Description
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C10H16BNO3. This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 2-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the reaction of 2-methylpiperidine with a furan derivative containing a boronic acid group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium, to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological and medicinal research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their potential use in drug delivery systems and as diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with diols makes it useful in the development of sensors and other analytical devices .
Mechanism of Action
The mechanism of action of (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in organic synthesis and as a building block for various compounds.
2-Furylboronic acid: Similar to (5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid but lacks the piperidine group, making it less versatile in certain applications.
Pyridinylboronic acid: Contains a pyridine ring instead of a furan ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a furan ring and a piperidine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential in various scientific research applications .
Biological Activity
(5-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets. Understanding its biological activity is crucial for its application in drug design and development.
Chemical Structure
The compound's structure is defined as follows:
- Molecular Formula : C11H14BNO2
- Molecular Weight : 201.04 g/mol
The presence of the furan ring and the piperidine moiety suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
The mechanism of action for this compound involves its ability to form reversible complexes with target proteins, particularly enzymes involved in metabolic pathways. Boronic acids are known to interact with diols in glycoproteins and can inhibit proteases by binding to their active sites, thereby altering their activity.
Biological Activity
Recent studies have explored the biological activities of this compound across various assays:
1. Antiviral Activity
Research indicates that derivatives of boronic acids, including this compound, exhibit antiviral properties. In a study assessing the antiviral efficacy against enteroviruses, compounds similar to this structure were tested for their ability to inhibit viral replication in human rhabdomyosarcoma (RD) cells. The results showed significant antiviral activity, demonstrating an effective concentration (EC50) in the low micromolar range .
2. Enzyme Inhibition
Boronic acids are recognized for their role as enzyme inhibitors. For instance, studies have shown that this compound can inhibit serine proteases and other hydrolases by binding to the active site through boron-diol interactions. This inhibition can lead to altered cellular signaling pathways and metabolic processes .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
Case Study 1: Antiviral Efficacy
A compound structurally related to this compound was evaluated for its antiviral properties against enterovirus D68 (EV-D68). The study utilized a cytopathic effect (CPE) assay to determine the compound's effectiveness at various concentrations. The results indicated a selectivity index (SI) of over 40, suggesting a favorable therapeutic window between antiviral efficacy and cytotoxicity .
Compound | EC50 (μM) | CC50 (μM) | SI |
---|---|---|---|
Related Compound | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 |
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, a series of boronic acid derivatives were screened for their ability to inhibit histone acetyltransferases (HATs). The structure-activity relationship (SAR) indicated that modifications to the piperidine ring significantly affected inhibitory potency, with some derivatives achieving IC50 values as low as 1.6 μM .
Compound | IC50 (μM) |
---|---|
Compound A | 8.6 |
Compound B | 1.6 |
Compound C | 2.8 |
Properties
Molecular Formula |
C10H16BNO3 |
---|---|
Molecular Weight |
209.05 g/mol |
IUPAC Name |
[5-(2-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
InChI Key |
RAASPWNWPWDBAN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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